3',4'-Dimethoxychalcone

概要

説明

3’,4’-Dimethoxychalcone is a natural compound that belongs to the chalcone family. It is found in various plants, including Angelica keiskei, which is commonly known as Ashitaba. This compound has gained significant attention due to its potential therapeutic and biological activities. It is also known as a caloric restriction mimetic .

Molecular Structure Analysis

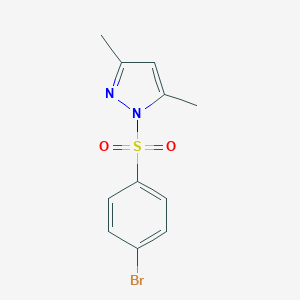

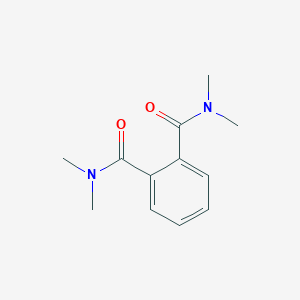

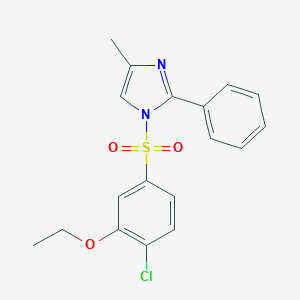

The molecular formula of 3’,4’-Dimethoxychalcone is C17H16O3 . Its average mass is 268.307 Da and its monoisotopic mass is 268.109955 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3’,4’-Dimethoxychalcone include its molecular formula (C17H16O3), average mass (268.307 Da), and monoisotopic mass (268.109955 Da) .

科学的研究の応用

Neuroprotection and Spinal Cord Injury (SCI) Recovery

Vascular Transplantation and Neointimal Hyperplasia Prevention

- Role of 3,4-DC :

Metabolic Health and Caloric Restriction Mimicry

作用機序

Safety and Hazards

The safety data sheet for 3’,4’-Dimethoxychalcone suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

特性

IUPAC Name |

(E)-1-(3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-16-11-9-14(12-17(16)20-2)15(18)10-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUDWUHRZBILKP-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Dimethoxychalcone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3',4'-Dimethoxychalcone?

A1: 3',4'-Dimethoxychalcone has the molecular formula C17H16O3 and a molecular weight of 268.3 g/mol.

Q2: What spectroscopic data is available for characterizing 3',4'-Dimethoxychalcone?

A2: Researchers commonly employ various spectroscopic techniques to characterize 3',4'-Dimethoxychalcone. These techniques include:

- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon atoms within the molecule, respectively, helping to confirm its structure. []

- Infrared Spectroscopy (IR): IR spectroscopy identifies functional groups present in the molecule by analyzing their characteristic vibrations. []

- Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound, providing further structural insights. [, ]

- Ultraviolet-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy analyzes the compound's absorption and transmission of light in the ultraviolet and visible regions, offering information about its electronic structure and potential chromophores. []

Q3: Has 3',4'-Dimethoxychalcone been isolated from any natural sources?

A3: Yes, 3',4'-Dimethoxychalcone has been isolated and identified in several plant species. These include:

- Brassica rapa L. ‘hidabeni’ []: This variety of turnip, known as 'hidabeni,' contains 4′-O-β-d-glucopyranosyl-3′,4-dimethoxychalcone, a glycosylated derivative of 3',4'-Dimethoxychalcone.

- Docynia indica (Wall.) Decne. []: This medicinal plant, found in Vietnam, contains 2′,6′-dihydroxy 3′,4′-dimethoxychalcone in its fruits.

Q4: Does 3',4'-Dimethoxychalcone exhibit any notable biological activities?

A4: Research indicates that 3',4'-Dimethoxychalcone and its derivatives demonstrate several intriguing biological activities:

- Anti-inflammatory effects: Studies suggest that 4-dimethylamino-3′,4′-dimethoxychalcone, a derivative of 3',4'-Dimethoxychalcone, can downregulate iNOS expression, a key enzyme involved in inflammation. []

- Neurite outgrowth promotion: 4′-O-β-d-Glucopyranosyl-3′,4-dimethoxychalcone, isolated from Brassica rapa L. ‘hidabeni’, has shown the potential to promote neurite outgrowth in PC12 cells, a model system used to study neuronal differentiation. [] This activity was further enhanced by pretreatment with a p38MAPK inhibitor, suggesting a possible mechanism of action.

Q5: Are there any studies investigating the structure-activity relationship (SAR) of 3',4'-Dimethoxychalcone?

A5: While specific SAR studies focusing solely on 3',4'-Dimethoxychalcone might be limited, researchers have explored the SAR of chalcones, the broader class of compounds to which 3',4'-Dimethoxychalcone belongs. [, , ] These studies highlight the impact of substituent modifications on the aromatic rings on various biological activities, such as antioxidant and anti-inflammatory effects. Understanding the SAR of chalcones helps researchers design and synthesize derivatives with improved potency and selectivity for specific therapeutic targets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Nitropyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B351436.png)

![3,5-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B351487.png)

![1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B351564.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B351565.png)

![Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B351571.png)